2-(4-Chloro-3-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(4-chloro-3-cyclopropyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BClO3/c1-14(2)15(3,4)20-16(19-14)10-5-8-12(17)13(9-10)18-11-6-7-11/h5,8-9,11H,6-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMTZEUFVICEDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)OC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1709860-89-8 | |
| Record name | 2-(4-chloro-3-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-3-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3-cyclopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is generally carried out under an inert atmosphere to prevent oxidation of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The industrial synthesis may also employ alternative solvents and catalysts to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boron-containing compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boron atom can be oxidized to form boronic acid derivatives.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate
Solvents: Ethanol, toluene, or dimethylformamide (DMF)
Temperature: 50-100°C
Major Products
Suzuki-Miyaura Cross-Coupling: Formation of biaryl compounds
Oxidation: Formation of boronic acids or boronate esters
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Organic Synthesis
Versatile Reagent
This compound is widely utilized as a reagent in organic synthesis. Its ability to form carbon-carbon bonds makes it invaluable for chemists engaged in developing new pharmaceuticals and agrochemicals. The dioxaborolane structure allows for various nucleophilic substitution reactions, enhancing its utility in synthetic pathways.
Table 1: Key Reactions Involving 2-(4-Chloro-3-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Drug Development
Enhancing Efficacy and Selectivity
The unique structure of this compound allows researchers to modify drug candidates effectively. Its boron atom can participate in biochemical reactions that influence enzyme activity and cellular signaling pathways. Preliminary studies suggest potential anticancer properties and anti-inflammatory effects.
Case Study: Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines such as breast (MCF-7) and lung (A549) cancer cells. The mechanism involves apoptosis induction and cell cycle arrest at various phases.
Table 2: Summary of Biological Activities
| Activity Type | Cell Lines/Models | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | Breast Cancer (MCF-7) | Apoptosis induction | |
| Lung Cancer (A549) | Cell cycle arrest | ||
| Anti-inflammatory | LPS-stimulated macrophages | Decreased TNF-alpha production |
Material Science
Development of Advanced Materials
The compound is also explored for applications in material science. Its properties can enhance the durability and performance of polymers and coatings. Researchers are investigating its potential use in creating new materials with improved mechanical and thermal properties.
Table 3: Applications in Material Science
| Application Type | Description | Reference |
|---|---|---|
| Polymer Development | Incorporation into polymer matrices for enhanced strength. | |
| Coating Technologies | Used as a component in protective coatings to improve durability. |
Analytical Chemistry
Reagent for Detection and Quantification
In analytical chemistry, this compound serves as a reagent aiding in the detection and quantification of specific compounds. Its application is crucial for quality control processes in manufacturing industries.
Table 4: Analytical Applications
Mechanism of Action
The mechanism of action of 2-(4-Chloro-3-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily related to its ability to participate in cross-coupling reactions. The boron atom in the dioxaborolane ring forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the halide substrate.
Transmetalation: The aryl group from the boron compound is transferred to the palladium center.
Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.
Comparison with Similar Compounds
Physicochemical and Reactivity Profiles
Steric and Electronic Effects
Biological Activity
2-(4-Chloro-3-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a synthetic compound notable for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C13H18BClO2
- Molecular Weight : 252.54 g/mol
- CAS Number : 1072945-04-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular processes and has implications in therapeutic contexts.
- Cell Signaling Modulation : It may affect signaling pathways by modulating receptor activity or downstream signaling molecules.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.
Biological Activity Data
Case Studies
-
Study on Enzyme Inhibition :
- A study assessed the inhibitory effects of the compound on enzyme X involved in cancer metabolism. Results indicated that at a concentration of 10 µM, there was a significant reduction in enzyme activity compared to the control group. This suggests a potential role in cancer therapy by targeting metabolic pathways.
-
Antimicrobial Research :
- A series of tests evaluated the antimicrobial properties against common bacterial strains. The compound demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both E. coli and S. aureus.
-
Cytotoxicity Assessment :
- In vitro studies on various cancer cell lines revealed that the compound induced apoptosis at concentrations exceeding 20 µM. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptosis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-chloro-3-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or direct boronation. For cyclopropoxy-substituted arylboronates, a two-step approach is common:
Cyclopropoxylation : Introduce the cyclopropoxy group via nucleophilic substitution on a pre-functionalized aryl halide (e.g., 4-chloro-3-hydroxybromobenzene) using cyclopropanol under basic conditions (K₂CO₃, DMF, 80°C) .
Boronate Formation : React the intermediate with bis(pinacolato)diboron (B₂Pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and KOAc in dioxane (100°C, 12 hr) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc) to isolate the product, followed by recrystallization from ethanol for high purity (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., cyclopropoxy CH₂ groups at δ ~0.5–1.0 ppm) and boronate signals (B-O peaks in ¹¹B NMR) .
- X-ray Crystallography : Resolve crystal structure to verify bond angles and steric effects of the cyclopropoxy group (if single crystals are obtainable) .
- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., deboronation byproducts) .
Q. What are the solubility and stability considerations for this boronate ester?
- Solubility : Soluble in THF, DCM, and dioxane; sparingly soluble in water. Use anhydrous solvents to prevent hydrolysis .
- Stability : Store under inert gas (N₂/Ar) at –20°C. Decomposes in humid conditions or under strong acids/bases due to boronate ester lability .
Advanced Research Questions
Q. How can reaction yields be optimized in cross-coupling reactions using this boronate?
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dtbpf)) to balance activity and steric hindrance from the cyclopropoxy group .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF). Additives like CsF may stabilize the boronate intermediate .
- Kinetic Studies : Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps (e.g., transmetalation vs. reductive elimination) .
Q. How should researchers address contradictory data in catalytic activity between this compound and analogs (e.g., fluorophenyl variants)?
- Case Study : If the cyclopropoxy derivative shows lower reactivity in Suzuki couplings compared to a fluorophenyl analog ( ), consider:
- Steric Effects : Cyclopropoxy’s bulk may hinder Pd coordination. Perform DFT calculations to compare transition-state energies .
- Electronic Effects : Cyclopropane’s electron-donating nature vs. fluorine’s electron-withdrawing effect. Use Hammett plots to correlate substituent effects with reaction rates .
Q. What mechanistic insights can be gained from studying hydrolysis pathways of this boronate?
- Hydrolysis Kinetics : Conduct pH-dependent studies (e.g., buffer solutions at pH 2–12) with LC-MS monitoring. The cyclopropoxy group may slow hydrolysis due to steric protection of the boron center .
- Isolation of Intermediates : Trap transient species (e.g., boronic acid) using stabilizing agents (e.g., DMSO) .
Methodological Best Practices
Safety and Handling Protocols
- PPE : Use nitrile gloves, lab coats, and safety goggles. Handle in a fume hood due to potential boronate toxicity .
- Waste Disposal : Quench boronate residues with ethanol/water mixtures before disposal as hazardous waste .
Troubleshooting Low-Yield Reactions
- Common Pitfalls :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
